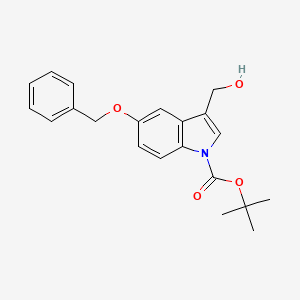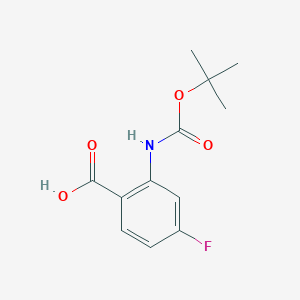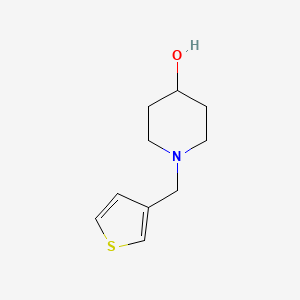![molecular formula C10H9BrN2 B1520598 4-溴-2-环丙基-1H-吡咯并[2,3-b]吡啶 CAS No. 1014614-11-9](/img/structure/B1520598.png)
4-溴-2-环丙基-1H-吡咯并[2,3-b]吡啶
描述
“4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. It has a CAS Number of 1476077-92-5 and a linear formula of C10H9BrN2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” includes a bromine atom and a cyclopropyl group . The InChI code for this compound is 1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2 .科学研究应用
FGFR抑制剂
1H-吡咯并[2,3-b]吡啶衍生物已被评估为有效的FGFR抑制剂。这些化合物被设计为与FGFRs的铰链区域结合,FGFRs是参与多种生物过程(包括细胞生长、血管生成和组织修复)的一类受体酪氨酸激酶。 抑制FGFRs可能有利于治疗表现出异常FGFR活性的癌症 .
免疫调节剂
这些衍生物也已被合成和评估为靶向JAK3的免疫调节剂,JAK3是免疫细胞信号传导的重要蛋白质。 它们在治疗免疫疾病方面显示出潜力,并可用于器官移植以防止排斥 .
CDK8抑制剂
另一种应用是作为CDK8抑制剂,特别是针对结直肠癌。CDK8是一种在转录中起作用的激酶,与癌细胞的增殖有关。 抑制CDK8可以破坏癌细胞的生长 .
农用化学品
已经研究了1H-吡咯并[2,3-b]吡啶的功能化,以用于针对农用化学品的应用。 这些化合物可能用于开发新的杀虫剂或除草剂 .
作用机制
Target of Action
The primary targets of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound is described as having a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
生化分析
Biochemical Properties
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFR signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can modulate these pathways, making it a valuable tool in cancer research and therapy.
Cellular Effects
The effects of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine on cells are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly those mediated by FGFRs, leading to alterations in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival, proliferation, and migration. The compound’s ability to inhibit these pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under refrigerated conditions, but its activity may degrade over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic effects. Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its anti-cancer activity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
属性
IUPAC Name |
4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWEGBWYUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672166 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014614-11-9 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B1520528.png)

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)




